molecular formula C22H25BrN2O3 B2427269 Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1797242-93-3

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2427269
CAS No.: 1797242-93-3
M. Wt: 445.357
InChI Key: HLGHOLDHCDUFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a bromophenyl group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl group. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent.

    Amidation Reaction: The bromophenyl group is then coupled with a propanoic acid derivative to form the amido linkage.

    Esterification: Finally, the phenyl ester is formed through an esterification reaction involving phenol and the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may interact with biological receptors or enzymes, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Phenyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:

    Phenyl 4-((3-(2-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Phenyl 4-((3-(2-fluorophenyl)propanamido)methyl)piperidine-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Phenyl 4-((3-(2-iodophenyl)propanamido)methyl)piperidine-1-carboxylate: Similar structure but with an iodine atom instead of bromine.

These compounds share similar synthetic routes and chemical properties but may exhibit different biological activities and reactivity due to the different halogen atoms.

Properties

IUPAC Name

phenyl 4-[[3-(2-bromophenyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c23-20-9-5-4-6-18(20)10-11-21(26)24-16-17-12-14-25(15-13-17)22(27)28-19-7-2-1-3-8-19/h1-9,17H,10-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGHOLDHCDUFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2Br)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.